(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Description
This compound is an α,β-unsaturated enamide featuring a 2-chloro-5-(trifluoromethyl)phenyl group attached to the amide nitrogen and a 5-(3-nitrophenyl)furan-2-yl moiety conjugated to a cyano-substituted propenamide backbone. The chloro substituent increases lipophilicity, which may influence membrane permeability and metabolic stability. The furan ring and cyano group contribute to planar molecular geometry, facilitating π-π stacking interactions in biological targets .
Properties
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClF3N3O4/c22-17-6-4-14(21(23,24)25)10-18(17)27-20(29)13(11-26)9-16-5-7-19(32-16)12-2-1-3-15(8-12)28(30)31/h1-10H,(H,27,29)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBXPDWWNMZUKQ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic molecule with potential biological activity that has garnered attention in medicinal chemistry. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : C22H14ClF3N2O2
- Molar Mass : 442.80 g/mol
Structural Features
The compound features a cyano group , a trifluoromethyl-substituted phenyl ring , and a furan moiety , which are critical for its biological activity. These functional groups contribute to its lipophilicity and ability to interact with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including those resistant to conventional therapies. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to cell death.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| H146 (lung cancer) | 0.25 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 0.30 | Inhibition of Bcl-2/Bcl-xL proteins |
| HeLa (cervical cancer) | 0.15 | Disruption of mitochondrial membrane potential |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against RNA viruses. It has shown efficacy in inhibiting the replication of hepatitis C virus (HCV) in vitro, with promising results suggesting potential as an antiviral agent.
Case Study: Antiviral Efficacy Against HCV
In a study conducted by researchers at MDPI, the compound was tested at concentrations ranging from 10 to 100 μg/mL, demonstrating significant inhibition of HCV proliferation. The mechanism appears to involve interference with viral RNA synthesis.
Enzyme Inhibition
The compound acts as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs). By binding to the ATP-binding pocket of CDK2, it effectively inhibits cell cycle progression in cancer cells.
Table 2: Enzyme Inhibition Data
| Enzyme Target | IC50 (μM) | Effect on Cell Cycle |
|---|---|---|
| CDK2 | 0.35 | Arrests cells in G1 phase |
| Bcl-2 | 0.20 | Promotes apoptosis through mitochondrial pathway |
The biological activity of this compound is largely attributed to its structural features that facilitate binding to specific molecular targets:
- Binding Affinity : The trifluoromethyl group enhances lipophilicity and binding affinity to lipid membranes and proteins.
- Caspase Activation : Induces apoptotic pathways by activating caspases, crucial for programmed cell death.
- Inhibition of Protein Interactions : Disrupts interactions between pro-survival proteins such as Bcl-2 and Bcl-xL, promoting apoptosis in cancer cells.
Research Findings
Recent studies have expanded our understanding of the compound's biological potential:
- A study published in the Journal of Medicinal Chemistry highlighted its effectiveness as a Bcl-2/Bcl-xL inhibitor, demonstrating enhanced apoptosis induction in sensitive cancer cell lines .
- Another investigation revealed its capacity to inhibit HCV replication significantly, suggesting its potential use in antiviral therapies .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogues:
*Estimated molecular formula based on structural analysis.
Electronic and Steric Effects
- Trifluoromethyl vs. Ethoxy Groups : The target compound’s CF₃ group enhances electron withdrawal and metabolic stability compared to Analog 1’s ethoxy group, which is electron-donating. This difference may alter binding affinity to targets like acetyl-CoA carboxylase (common in herbicides) .
- Nitro Group Positioning: The 3-nitrophenyl substituent on the furan (target) vs. 4-nitrophenyl (Analog 1) affects molecular planarity.
Physicochemical Properties
- Stability : The nitro group may confer photolability, a drawback shared with Analog 3. However, the CF₃ group could mitigate oxidative metabolism .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide?
- Methodology :
- Step 1 : Condensation of 2-chloro-5-(trifluoromethyl)aniline with a cyanoacetylene precursor under basic conditions (e.g., triethylamine in dichloromethane) to form the enamide backbone .
- Step 2 : Coupling the furan-2-yl moiety via Suzuki-Miyaura cross-coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) and 3-nitrophenylboronic acid .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Techniques :
- NMR Spectroscopy : Confirm the (2E)-stereochemistry via coupling constants (J = 12–16 Hz for trans-configuration) and aromatic proton integration .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z with theoretical molecular ion ([M+H]⁺ expected within ±1 ppm error) .
- X-ray Crystallography : Resolve crystal structure to verify bond angles and substituent positions (if single crystals are obtainable) .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Solubility :
- Polar aprotic solvents : DMSO, DMF (high solubility at 25°C, ~50 mg/mL).
- Non-polar solvents : Ethyl acetate, dichloromethane (moderate solubility). Avoid aqueous buffers due to low solubility (<0.1 mg/mL) .
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the cyano and enamide groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases), focusing on the nitro group’s electrostatic interactions and furan’s π-stacking .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Troubleshooting :
- Dynamic Effects : Use variable-temperature NMR to identify rotational isomers or tautomeric forms .
- Impurity Analysis : Perform LC-MS to detect byproducts (e.g., unreacted boronic acid or dehalogenated intermediates) .
- Crystallographic Validation : If NMR ambiguities persist, prioritize X-ray diffraction for definitive structural assignment .
Q. How does the nitro group’s electronic nature influence the compound’s reactivity in biological assays?
- Mechanistic Insight :
- Electron-Withdrawing Effects : The nitro group reduces electron density on the furan ring, enhancing electrophilic reactivity in Michael addition or nucleophilic substitution reactions .
- Redox Activity : Monitor nitro reduction to amine metabolites (e.g., using liver microsomes) via LC-MS/MS, which may alter bioactivity .
Q. What in vitro and in vivo models are suitable for evaluating pharmacokinetic properties?
- In Vitro :
- Caco-2 Permeability Assay : Assess intestinal absorption (Papp values >1×10⁻⁶ cm/s indicate high permeability) .
- Hepatic Microsomal Stability : Measure half-life (t₁/₂) using NADPH-fortified microsomes to predict metabolic clearance .
- In Vivo :
- Rodent Pharmacokinetics : Administer via IV/oral routes; quantify plasma concentrations using UPLC-QTOF. Compute AUC and bioavailability (F%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
